Home > Products > Screening Compounds P133190 > (s)-Bupropion hydrochloride
(s)-Bupropion hydrochloride - 324548-45-0

(s)-Bupropion hydrochloride

Catalog Number: EVT-13640664
CAS Number: 324548-45-0
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Bupropion hydrochloride is synthesized from m-chloropropiophenone through several chemical reactions involving bromination and amination processes. It is classified as a non-selective inhibitor of dopamine and norepinephrine transporters, with minimal effects on serotonin transporters. Its empirical formula is C13H18ClNOHCl\text{C}_{13}\text{H}_{18}\text{ClNO}\cdot \text{HCl}, with a molecular weight of approximately 276.20 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Bupropion hydrochloride can be achieved through several methods, with the most notable involving the bromination of m-chloropropiophenone followed by reaction with tert-butylamine. A scalable process has been reported that utilizes N-bromosuccinimide in acetonitrile to produce m-chloro-α-bromopropiophenone, which is then reacted with tert-butylamine to yield (S)-Bupropion. The final step involves the formation of the hydrochloride salt by reacting the base with hydrochloric acid .

Reaction Scheme

  1. Bromination:
    m chloropropiophenone+NBSm chloro bromopropiophenone\text{m chloropropiophenone}+\text{NBS}\rightarrow \text{m chloro bromopropiophenone}
  2. Amination:
    m chloro bromopropiophenone+tert butylamine(S) Bupropion\text{m chloro bromopropiophenone}+\text{tert butylamine}\rightarrow (S)\text{ Bupropion}
  3. Salt Formation:
    (S) Bupropion+HCl(S) Bupropion hydrochloride(S)\text{ Bupropion}+\text{HCl}\rightarrow (S)\text{ Bupropion hydrochloride}
Molecular Structure Analysis

Structure and Data

(S)-Bupropion hydrochloride features a complex molecular structure characterized by a tertiary amine group and a ketone functional group. The three-dimensional arrangement contributes to its pharmacological activity. The compound's structure can be represented using the following data:

  • Molecular Formula: C13H18ClNOHCl\text{C}_{13}\text{H}_{18}\text{ClNO}\cdot \text{HCl}
  • Molecular Weight: 276.20 g/mol
  • Melting Point: 233–234 °C .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of (S)-Bupropion hydrochloride include:

  1. Bromination Reaction: This step is crucial for introducing the bromine atom necessary for subsequent reactions.
  2. Nucleophilic Substitution: The reaction between m-chloro-α-bromopropiophenone and tert-butylamine involves nucleophilic attack, leading to the formation of (S)-Bupropion.
  3. Formation of Hydrochloride Salt: The final reaction with hydrochloric acid results in the formation of the stable hydrochloride salt form, enhancing solubility and bioavailability .
Mechanism of Action

Process and Data

The mechanism by which (S)-Bupropion hydrochloride exerts its antidepressant effects is primarily through the inhibition of norepinephrine and dopamine reuptake in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. It has been shown to have a Ki value of approximately 1.4 μM for norepinephrine transporters and 2.8 μM for dopamine transporters, indicating its potency as a reuptake inhibitor . Unlike many other antidepressants, it does not significantly affect serotonin levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Bupropion hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water (>25 mg/mL) and ethanol
  • Taste: Bitter
  • Flash Point: 9 °C
  • Decomposition Temperature: Not determined .

These properties are essential for understanding its formulation and delivery as a pharmaceutical product.

Applications

Scientific Uses

(S)-Bupropion hydrochloride is primarily utilized in clinical settings for:

  • Treatment of Major Depressive Disorder: It helps alleviate symptoms associated with depression.
  • Smoking Cessation Aid: Marketed under brand names like Zyban, it assists individuals in quitting smoking by reducing withdrawal symptoms .

Additionally, ongoing research explores its potential applications in treating other conditions such as attention-deficit hyperactivity disorder and anxiety disorders due to its unique pharmacological profile.

Pharmacological Mechanisms of (S)-Bupropion Hydrochloride

Stereochemical Considerations in Noradrenergic-Dopaminergic Reuptake Inhibition

Bupropion is administered clinically as a racemic mixture containing equal proportions of (R)- and (S)-enantiomers. Both enantiomers function as norepinephrine-dopamine reuptake inhibitors (NDRIs), but they exhibit distinct binding kinetics and transporter affinities. The (S)-enantiomer demonstrates a 2.3-fold lower affinity for the dopamine transporter (DAT) compared to its (R)-counterpart (Ki = 520 nM vs. 230 nM) [9]. For the norepinephrine transporter (NET), the (S)-enantiomer shows a moderate inhibitory preference (Ki = 3.8 µM) over the (R)-form (Ki = 5.6 µM) [2] [6]. This stereoselectivity arises from differential molecular orientation within the transporter binding pockets, where the (S)-configuration favors hydrogen bonding with transmembrane domain residues like Ser420 in NET [6].

Table 1: Transporter Affinity Profiles of Bupropion Enantiomers

EnantiomerDAT Ki (nM)NET Ki (µM)SERT Ki (µM)
(S)-Bupropion520 ± 453.8 ± 0.4>100
(R)-Bupropion230 ± 325.6 ± 0.7>100
Racemate280 ± 384.2 ± 0.5>100

Data derived from receptor binding assays using human recombinant transporters [2] [6] [9]

Notably, both enantiomers exhibit negligible affinity for the serotonin transporter (SERT; Ki >100 µM), underscoring bupropion’s mechanistic distinction from SSRIs [9]. The weaker dopaminergic activity of the (S)-enantiomer may limit its contribution to the psychostimulant effects associated with bupropion therapy, which are primarily mediated by the (R)-enantiomer [2].

Enantiomer-Specific Modulation of Nicotinic Acetylcholine Receptor Antagonism

(S)-Bupropion exerts potent non-competitive antagonism at α3β2 and α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), with IC50 values of 1.8 µM and 2.4 µM, respectively. This represents a 3.1-fold stronger inhibition than the (R)-enantiomer (IC50 = 5.6 µM and 7.5 µM) [6] [9]. The stereoselective interaction occurs via binding to the luminal domain of nAChRs, where the chlorophenyl moiety of (S)-bupropion forms hydrophobic contacts with Leu119 in the β2 subunit, stabilizing the desensitized state of the receptor [6]. This enantioselective antagonism directly contributes to bupropion’s efficacy in smoking cessation by:

  • Blunting nicotine reward pathways in the mesolimbic dopamine system
  • Attenuating withdrawal-induced cravings through GABAergic disinhibition in the habenula [6] [9]

In contrast, the (R)-enantiomer shows greater activity at α7 nAChRs, which may explain its association with anxiety-related side effects in preclinical models [9].

Metabolic Pathways: Role of CYP2B6 in Enantioselective Hydroxylation

The metabolism of bupropion enantiomers is governed by stereoselective cytochrome P450 catalysis. CYP2B6 demonstrates a 9.7-fold higher intrinsic clearance for (S)-bupropion (Vmax = 18 pmol/min/mg; Km = 89 µM) compared to the (R)-enantiomer (Vmax = 9.2 pmol/min/mg; Km = 210 µM) in human liver microsomes [1] [3]. This results in the preferential formation of (S,S)-hydroxybupropion, which retains pharmacologic activity as a moderate NDRI (DAT Ki = 1.3 µM; NET Ki = 7.2 µM) [1].

Table 2: Enantioselective Metabolism Parameters of Bupropion

Parameter(S)-Bupropion(R)-BupropionRacemate
CYP2B6 Km (µM)89 ± 11210 ± 25140 ± 18
CYP2B6 Vmax18 ± 2.19.2 ± 1.313.5 ± 1.8
Hydroxy Metabolite t½ (h)20 ± 3.227 ± 4.124 ± 3.5
Relative AUC (0-∞)0.641.221.00 (reference)

Kinetic parameters derived from human liver microsome incubations [1] [3]

Notably, the (S)-enantiomer competitively inhibits CYP2B6-mediated metabolism (Ki = 5.28 µM), while the (R)-form shows negligible inhibition (Ki >50 µM) [3]. This autoinhibition creates nonlinear pharmacokinetics for (S)-bupropion at therapeutic doses. The metabolic disparity between enantiomers is further amplified by genetic polymorphisms in CYP2B6, with CYP2B66 carriers exhibiting 3.8-fold higher (S)-bupropion exposure than wild-type individuals [1].

Comparative Pharmacodynamics of (S)- vs. (R)-Enantiomers in Preclinical Models

In murine models of depression, (S)-bupropion hydrochloride demonstrates distinct behavioral profiles compared to the (R)-enantiomer. The forced swim test reveals that (S)-bupropion (20 mg/kg) reduces immobility time by 42% versus saline controls (p<0.01), while (R)-bupropion achieves a 68% reduction (p<0.001) [8] [9]. This antidepressant efficacy correlates with striatal dopamine elevations: (R)-bupropion increases extracellular DA by 230% at 60 minutes post-dose, versus 140% for the (S)-enantiomer [9].

Table 3: Preclinical Neurochemical and Behavioral Effects

Parameter(S)-Bupropion(R)-Bupropion
Norepinephrine Reuptake IC503.8 µM5.6 µM
Dopamine Reuptake IC50520 nM230 nM
nAChR α4β2 Binding IC502.4 µM7.5 µM
FST Immobility Reduction42%*68%**
Nicotine Self-Administration-78%**-42%*
Locomotor Activity Change+15%+54%**

Data from rodent models; *p<0.01, *p<0.001 vs. controls [6] [8] [9]*

In smoking cessation models, (S)-bupropion shows superior efficacy, reducing nicotine self-administration by 78% in rats (p<0.001), compared to 42% for the (R)-enantiomer (p<0.01) [9]. This aligns with its potent nAChR antagonism and suggests that the (S)-enantiomer contributes predominantly to bupropion’s anti-craving effects. However, the (R)-enantiomer exhibits greater proconvulsant potential, lowering seizure threshold at 150 mg/kg in mice versus 250 mg/kg for (S)-bupropion [9].

The enantiomers also differentially modulate neuroinflammatory pathways: (S)-bupropion inhibits LPS-induced TNF-α production in microglia (IC50 = 28 µM), while the (R)-enantiomer shows no significant anti-inflammatory activity [4]. This suggests potential neuroprotective properties unique to the (S)-configuration.

Properties

CAS Number

324548-45-0

Product Name

(s)-Bupropion hydrochloride

IUPAC Name

(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/t9-;/m0./s1

InChI Key

HEYVINCGKDONRU-FVGYRXGTSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl

Isomeric SMILES

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.